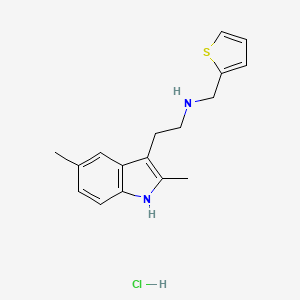

2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride

Description

The compound 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride (CAS: 1052413-34-9) is a secondary amine hydrochloride salt featuring a substituted indole core and a thiophen-2-ylmethyl moiety. Key characteristics include:

- Molecular formula: C₁₇H₂₁ClN₂S

- Molecular weight: 320.88 g/mol .

- Purity: 95% (as per commercial specifications) .

- Structure: The indole ring is substituted with methyl groups at positions 2 and 5, while the ethanamine sidechain is functionalized with a thiophen-2-ylmethyl group via an N-linkage. The hydrochloride salt enhances solubility for laboratory applications .

This compound is utilized in research settings as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurotransmitter receptors (e.g., serotonin receptors) due to its indole scaffold, a common pharmacophore in neuroactive compounds .

Properties

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14;/h3-6,9-10,18-19H,7-8,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAQFANQBSAEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CS3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride (CAS Number: 1052413-34-9) is a synthetic derivative of indole, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride

- Molecular Formula : C17H21ClN2S

- Molecular Weight : 320.88 g/mol

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest. Specific studies have demonstrated that indole derivatives can enhance the cytotoxic effects in hypopharyngeal tumor models compared to standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective properties. They may exert these effects by modulating neurotransmitter systems and demonstrating antioxidant activity, which helps in reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

3. Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial efficacy. They exhibit activity against various bacterial strains and fungi, suggesting potential use in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The mechanisms through which 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride exerts its biological effects are still under investigation. However, several proposed pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Modulation of Signal Transduction Pathways : The compound may influence pathways like NF-kB and MAPK, which are crucial for cell survival and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Antimicrobial | Effective against various pathogens |

Case Study Example

A study conducted on a related indole derivative demonstrated a significant reduction in tumor growth in xenograft models when treated with the compound over a period of four weeks. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.

Scientific Research Applications

Medicinal Chemistry

The compound's indole structure is significant in medicinal chemistry due to its presence in many bioactive compounds. Research indicates that derivatives of indole exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The thiophene moiety enhances these properties by improving the compound's solubility and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of indole derivatives, including this compound, demonstrating their efficacy against certain cancer cell lines. The results indicated that modifications to the indole structure could lead to enhanced activity against tumors .

Neuropharmacology

Research has shown that compounds similar to 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride can interact with serotonin receptors, which are critical in mood regulation and anxiety disorders. This interaction suggests potential applications in developing antidepressants or anxiolytics.

Case Study : A recent investigation into serotonin receptor modulators revealed that certain indole derivatives could effectively reduce anxiety-like behaviors in animal models. This study highlighted the therapeutic potential of such compounds in treating anxiety disorders .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Thiophen-2-ylmethyl vs. Pyridin-2-ylmethyl :

- The pyridine analog introduces a basic nitrogen atom, altering electronic properties and increasing hydrogen-bonding capacity compared to the sulfur-containing thiophene. This may enhance receptor binding selectivity in serotonergic systems .

- The dihydrochloride salt form (pyridine analog) increases water solubility but adds molecular weight (+31.43 g/mol) .

Thiophen-2-ylmethyl vs. Furan-2-ylmethyl :

- The furan analog replaces sulfur with oxygen, reducing lipophilicity and steric bulk. This could improve metabolic stability but may diminish affinity for hydrophobic binding pockets .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride?

Methodological Answer:

The synthesis of indole-thiophene hybrids typically involves condensation reactions between substituted indole aldehydes and amine-bearing thiophene derivatives. A representative method includes:

- Step 1: React 3-formyl-1H-indole derivatives (e.g., 3-formyl-2,5-dimethylindole) with thiophenemethylamine in acetic acid under reflux (3–5 hours) to form the Schiff base intermediate.

- Step 2: Reduce the imine bond using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the secondary amine.

- Step 3: Treat with hydrochloric acid to obtain the hydrochloride salt. Recrystallization from a DMF/acetic acid mixture enhances purity .

Key Considerations: Monitor reaction progress via TLC or NMR to avoid over-alkylation or by-product formation.

Advanced: How can conflicting crystallographic data (e.g., disordered atoms or twinning) be resolved for this compound?

Methodological Answer:

Crystallographic challenges such as disorder or twinning require advanced refinement strategies:

- Disordered Atoms: Use the SHELXL program to split atomic positions into multiple sites, applying restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .

- Twinning: Employ the HKLF5 format in SHELXL to refine twinned data. Calculate the twin law matrix using the CELL_NOW tool and validate with the R1(wR2) convergence criteria .

Validation: Cross-check with hydrogen-bonding patterns (e.g., graph-set analysis) to confirm structural plausibility .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituents on the indole (e.g., 2,5-dimethyl groups) and thiophene moieties. The ethylamine linker’s protons appear as triplets (~δ 2.8–3.5 ppm) .

- FT-IR: Confirm N–H stretching (indole, ~3400 cm⁻¹) and C–S bonds (thiophene, ~700 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₁N₂S⁺, calculated m/z 293.14) .

Advanced: How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

Hydrogen-bonding motifs (e.g., N–H···Cl⁻ or C–H···π interactions) govern packing efficiency and solubility:

- Graph-Set Analysis: Classify H-bond patterns (e.g., R₂²(8) motifs for dimeric interactions) using Etter’s formalism to predict lattice stability .

- Solubility Optimization: Disrupt H-bonding via co-crystallization with hydrophilic counterions (e.g., trifluoroacetate) or solvent-assisted grinding .

Basic: What are the best practices for validating the compound’s structural data post-synthesis?

Methodological Answer:

- Cross-Validation: Compare experimental X-ray diffraction data with computational models (e.g., Mercury CSD or DFT-optimized structures).

- PLATON Checks: Use the ADDSYM tool to detect missed symmetry and CHECKCIF to flag steric clashes or unrealistic bond lengths .

- Purity Assays: Couple HPLC (≥95% purity) with elemental analysis (%C, %H, %N within ±0.4% of theoretical values) .

Advanced: How can computational modeling predict biological activity or optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to screen against target receptors (e.g., serotonin receptors, given the indole scaffold). Prioritize poses with low RMSD and high binding affinity scores.

- ADMET Prediction: Apply SwissADME or pkCSM to estimate logP (target ≤3), BBB permeability, and CYP450 inhibition risks. Adjust substituents (e.g., –OCH₃ for solubility) based on results .

Basic: What safety protocols are essential when handling this hydrochloride salt in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2 skin irritant) .

- Ventilation: Work in a fume hood to avoid inhalation of fine hydrochloride particles.

- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be systematically addressed?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. Use PRISMA guidelines to identify confounding variables .

- Dose-Response Refinement: Re-test using a standardized protocol (e.g., 72-hour MTT assay in triplicate) and validate with orthogonal methods (e.g., caspase-3 activation) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Polar Solvents: Use ethanol/water (7:3) or DMF/acetic acid (2:1) for high-yield recrystallization.

- Gradient Cooling: Slowly reduce temperature from reflux to 4°C to minimize amorphous precipitation .

Advanced: How can reaction by-products (e.g., over-alkylated indoles) be minimized during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.